Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435567
InChI: InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7)
SMILES:
Molecular Formula: C8H10F3N3O5
Molecular Weight: 285.18 g/mol

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC13435567

Molecular Formula: C8H10F3N3O5

Molecular Weight: 285.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate -

Specification

Molecular Formula C8H10F3N3O5
Molecular Weight 285.18 g/mol
IUPAC Name ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7)
Standard InChI Key DWNHEOATMIJKLV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate; 2,2,2-trifluoroacetic acid, reflecting its dual-component nature as a salt . The trifluoroacetate ion (CF₃COO⁻) serves as the counterion to the protonated aminomethyl group of the oxadiazole moiety. Common synonyms include:

SynonymSource
1245807-94-6
Ethyl 5-(aminomethyl)-1,3,4-oxadiazol-2-carboxylate trifluoroacetic acid
1,3,4-Oxadiazole-2-carboxylic acid, 5-(aminomethyl)-, ethyl ester, 2,2,2-trifluoroacetate (1:1)

Molecular Architecture

The compound’s structure comprises a 1,3,4-oxadiazole ring substituted at the 2-position with an ethyl carboxylate group and at the 5-position with an aminomethyl group. The trifluoroacetate anion stabilizes the protonated amine via ionic interactions. Key structural identifiers include:

  • SMILES: CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O

  • InChIKey: DWNHEOATMIJKLV-UHFFFAOYSA-N

The presence of the 1,3,4-oxadiazole ring confers rigidity and metabolic stability, while the trifluoroacetate group enhances solubility in polar solvents .

Synthesis and Purification

Purification and Analysis

Purification likely employs recrystallization or chromatographic methods, given the compound’s sensitivity to decomposition under prolonged storage . Analytical characterization via LC-MS or NMR would confirm purity, though such data are absent in the available literature.

Physicochemical Properties

Solubility and Stability

PropertyValueSource
Molecular Weight285.18 g/mol
SolubilitySoluble in DMSO, methanol; insoluble in aqueous buffers
Storage2–8°C (short-term); -80°C (long-term, ≤6 months)

The compound’s poor aqueous solubility necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) for experimental preparations . Stability is compromised by repeated freeze-thaw cycles, requiring aliquot storage .

Spectroscopic Data

Although specific spectral data (e.g., IR, NMR) are unavailable, the trifluoroacetate group would exhibit characteristic signals in <sup>19</sup>F NMR (δ ≈ -75 ppm) and strong absorption bands in IR spectroscopy near 1670–1780 cm⁻¹ (C=O stretch) .

ParameterRecommendationSource
Temperature-80°C (long-term); -20°C (≤1 month)
SolventDMSO (10 mM stock)
HandlingAvoid repeated freezing/thawing

Reconstitution Protocols

For in vitro assays:

  • Warm frozen aliquots to 37°C in a water bath.

  • Sonicate briefly to ensure homogeneity.

  • Dilute in culture media immediately before use .

Future Directions

  • Biological Screening: Prioritize antimicrobial, anticancer, and enzymatic inhibition assays.

  • Metabolic Studies: Investigate stability in gastrointestinal fluid or plasma.

  • Derivatization: Explore substitutions at the aminomethyl or carboxylate positions to enhance solubility or target affinity.

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